molecular formula C14H16N2O2S B256070 3-Methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid

3-Methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid

Cat. No. B256070
M. Wt: 276.36 g/mol
InChI Key: ZBYKKYGRJHEWBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid, also known as M1S2B, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a sulfhydryl-containing compound that is structurally related to cysteine and homocysteine.

Mechanism of Action

3-Methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid exerts its effects through multiple mechanisms, including the modulation of oxidative stress, the inhibition of inflammation, and the regulation of cell growth and apoptosis. It has been shown to activate the Nrf2/ARE pathway, which is involved in the antioxidant response, and to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
3-Methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid has been shown to have a wide range of biochemical and physiological effects, including the modulation of cellular redox status, the regulation of gene expression, and the inhibition of cell proliferation and migration. It has also been shown to protect against oxidative stress-induced cell damage and to enhance the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

3-Methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, its sulfhydryl group can be easily oxidized, which can affect its activity. Additionally, its effects can vary depending on the concentration used and the cell type studied.

Future Directions

There are several future directions for the study of 3-Methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid, including its potential use in combination with other drugs or therapies, its application in different disease models, and the development of more potent analogs. Additionally, further studies are needed to elucidate its mechanisms of action and to determine its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of 3-Methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid involves the reaction of 2-methyl-4-quinazolinethiol with 3-chloro-2-methylpropionic acid in the presence of a base. The resulting product is then purified by recrystallization.

Scientific Research Applications

3-Methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties.

properties

Product Name

3-Methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

3-methyl-2-(2-methylquinazolin-4-yl)sulfanylbutanoic acid

InChI

InChI=1S/C14H16N2O2S/c1-8(2)12(14(17)18)19-13-10-6-4-5-7-11(10)15-9(3)16-13/h4-8,12H,1-3H3,(H,17,18)

InChI Key

ZBYKKYGRJHEWBR-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=N1)SC(C(C)C)C(=O)O

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)SC(C(C)C)C(=O)O

Origin of Product

United States

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